3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 384364-65-2
VCID: VC4576535
InChI: InChI=1S/C22H19NO4S/c1-11(2)22(25)27-16-10-9-14-19(24)18(13(4)26-20(14)12(16)3)21-23-15-7-5-6-8-17(15)28-21/h5-11H,1-4H3
SMILES: CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C(C)C
Molecular Formula: C22H19NO4S
Molecular Weight: 393.46

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate

CAS No.: 384364-65-2

Cat. No.: VC4576535

Molecular Formula: C22H19NO4S

Molecular Weight: 393.46

* For research use only. Not for human or veterinary use.

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate - 384364-65-2

Specification

CAS No. 384364-65-2
Molecular Formula C22H19NO4S
Molecular Weight 393.46
IUPAC Name [3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] 2-methylpropanoate
Standard InChI InChI=1S/C22H19NO4S/c1-11(2)22(25)27-16-10-9-14-19(24)18(13(4)26-20(14)12(16)3)21-23-15-7-5-6-8-17(15)28-21/h5-11H,1-4H3
Standard InChI Key QXQKFBOPEIBBHZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C(C)C

Introduction

The compound 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic organic molecule with a complex structure combining benzothiazole and chromenone scaffolds. These structural motifs are known for their significant roles in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Key Physicochemical Data:

PropertyValue
Molecular FormulaC23H19NO5S
Molecular Weight421.47 g/mol
IUPAC Name[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] 2-methylpropanoate
SMILES RepresentationCC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C(C)C

The compound's structure suggests potential for biological activity due to the presence of electron-rich aromatic systems and reactive functional groups.

Synthesis Overview

Although specific synthesis protocols for this exact compound are not readily available in the literature, it is likely synthesized through multi-step organic reactions involving:

  • Formation of the chromenone core: Typically achieved via Pechmann or Knoevenagel condensation.

  • Introduction of the benzothiazole unit: Through nucleophilic substitution or cyclization reactions.

  • Esterification: To attach the 2-methylpropanoate group.

Potential Biological Activities

Based on its structural components:

  • Antimicrobial Potential: Benzothiazole derivatives are known for their activity against bacterial and fungal pathogens.

  • Antioxidant Properties: The chromenone scaffold often exhibits radical scavenging activity.

  • Anti-inflammatory Effects: Compounds with similar structures have been studied as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Analytical Characterization

To confirm its identity and purity, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR): For detailed structural elucidation.

    • 1H^1H-NMR and 13C^{13}C-NMR spectra provide insights into the hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): For functional group analysis, particularly ester (C=O) and aromatic (C=C) stretches.

Research Applications

This compound is of interest in:

  • Drug Discovery: As a lead molecule for developing new pharmaceuticals targeting inflammation or microbial infections.

  • Material Science: Due to its aromaticity and potential photophysical properties.

Comparison with Related Compounds

To contextualize its significance, here is a comparison with a structurally similar compound:

FeatureTarget CompoundRelated Compound (e.g., 3-(1,3-benzothiazol-2-yl)-chromenyl furoate)
Molecular Weight421.47 g/mol417.4 g/mol
Biological Activity PotentialAnti-inflammatory, antimicrobialAntioxidant, anticancer
Synthesis ComplexityModerateModerate

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